molecular formula C6H11N B13490240 Bicyclo[2.1.1]hexan-2-amine

Bicyclo[2.1.1]hexan-2-amine

Cat. No.: B13490240
M. Wt: 97.16 g/mol
InChI Key: SKEHVDKKFUERBO-UHFFFAOYSA-N
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Description

Contextual Significance of Bicyclic Amine Scaffolds in Organic Chemistry

Bicyclic amine scaffolds are foundational building blocks in the synthesis of complex organic molecules and pharmaceuticals. Their rigid conformational structures reduce the entropic penalty associated with binding to biological targets, potentially leading to increased affinity and selectivity. cam.ac.uk Unlike their flexible acyclic or monocyclic counterparts, bicyclic systems provide well-defined exit vectors for substituents, allowing for precise spatial orientation of functional groups necessary for interaction with enzyme active sites or receptors. chemrxiv.org

The incorporation of heteroatoms, particularly nitrogen, into these bicyclic frameworks is of paramount importance. cam.ac.uk Amine groups can serve as key pharmacophoric features, participating in hydrogen bonding or salt-bridge formation, and they provide a versatile point for chemical modification to modulate properties like solubility and bioavailability. rsc.orgacs.org The development of synthetic routes to access novel bicyclic amines, especially those that are underrepresented in existing compound libraries, is crucial for expanding the accessible chemical space for drug discovery programs. cam.ac.ukacs.org The quest for these sp³-rich, structurally complex motifs has led to the exploration of various bicycloalkane systems as bioisosteres for common aromatic rings found in many approved drugs. rsc.orgresearchgate.net

The Bicyclo[2.1.1]hexane Core as a Three-Dimensional Molecular Motif

The bicyclo[2.1.1]hexane core is a strained, bridged bicyclic hydrocarbon (C₆H₁₀). cymitquimica.com Its structure consists of a cyclopentane (B165970) ring bridged by a single carbon atom, forming two fused five-membered rings in a compact arrangement. libretexts.org This architecture imparts significant three-dimensionality and conformational rigidity. enamine.net

Key structural features of the bicyclo[2.1.1]hexane scaffold distinguish it from other molecular motifs used in drug design:

Rigidity and Strain: The fused ring system is conformationally locked, which can be advantageous in pre-organizing a molecule for binding to a biological target. nih.gov The inherent ring strain also influences its chemical reactivity. cymitquimica.com

Three-Dimensionality: Compared to flat aromatic rings, the bicyclo[2.1.1]hexane core possesses a distinct three-dimensional shape. This non-planar structure is a desirable attribute in modern medicinal chemistry for improving properties like solubility and metabolic stability while exploring new interactions with protein targets. nih.gov

Bioisosterism: The bicyclo[2.1.1]hexane framework has been identified as a saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings. chemrxiv.orgnih.gov This means it can mimic the spatial arrangement of substituents on these aromatic systems while introducing the benefits of a saturated, sp³-rich core. enamine.netresearchgate.netnih.gov It has also been explored as a rigidified analog of 1,3-disubstituted cyclopentanes, another common motif in drug molecules. nih.gov

Role of Bicyclo[2.1.1]hexan-2-amine in Expanding Chemical Space for Advanced Molecular Design

While the bicyclo[2.1.1]hexane core itself is a valuable motif, its functionalization is key to its utility. This compound, which features an amine group at a non-bridgehead position, represents a particularly valuable building block. It serves as a three-dimensional, saturated bioisostere of aniline (B41778), a ubiquitous component in pharmaceuticals. rsc.org

The strategic importance of this compound includes:

Access to Novel Chemical Space: The synthesis of 2-amino-bicyclo[2.1.1]hexane derivatives opens the door to a vast and underexplored area of chemical space. rsc.orgrsc.org Recent synthetic advances, such as the Lewis acid-catalyzed [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with enamides, have enabled the mild and scalable production of these compounds. rsc.org

Modular Synthesis: The amine functionality on the bicyclo[2.1.1]hexane scaffold provides a versatile handle for a wide range of chemical transformations. rsc.org This allows for the modular construction of diverse compound libraries, where different functional groups can be systematically introduced to probe structure-activity relationships. For instance, the amine can be acylated or used in reductive aminations to build more complex molecules. rsc.orgnih.gov

Improved Drug-like Properties: Replacing an aniline or other aromatic amine with this compound in a drug candidate can lead to significant improvements in its pharmacokinetic profile. These enhancements may include increased aqueous solubility, greater metabolic stability, and optimized lipophilicity, all while aiming to retain or improve biological activity. nih.govresearchgate.netnih.gov

Recent research has demonstrated the practical application of this scaffold by incorporating it into complex, drug-like molecules, underscoring its potential in medicinal chemistry. rsc.org The development of efficient synthetic routes to access these building blocks is a critical step in fully realizing their potential to create next-generation therapeutics. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[2.1.1]hexan-2-amine

InChI

InChI=1S/C6H11N/c7-6-3-4-1-5(6)2-4/h4-6H,1-3,7H2

InChI Key

SKEHVDKKFUERBO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)N

Origin of Product

United States

Reactivity and Chemical Transformations of Bicyclo 2.1.1 Hexan 2 Amine and Bicyclo 2.1.1 Hexane Scaffolds

Reactions of the Amine Functional Group

The amine group in bicyclo[2.1.1]hexan-2-amine serves as a key handle for a variety of chemical modifications, allowing for its incorporation into larger molecular architectures. Standard amine chemistry, including acylation, alkylation, and protection, is generally applicable.

Amidation and Reductive Amination

The formation of amides from this compound is a fundamental transformation for creating peptidomimetics and other complex molecules. While direct acylation of the amine is a standard procedure, the synthesis of the amine itself can be achieved through the reduction of an oxime precursor. For instance, a ketone on the bicyclo[2.1.1]hexane scaffold can be converted to an oxime, which is then reduced to the corresponding amine. This amine can be subsequently protected, for example, as a Boc-carbamate. rsc.org

Reductive amination, a process that forms an amine from a ketone and an amine source, can also be employed to synthesize substituted amines on the bicyclo[2.1.1]hexane scaffold. For example, a ketone on the bicyclic system can react with an amine in the presence of a reducing agent to yield the corresponding secondary or tertiary amine derivative. nih.gov This method is valuable for introducing diversity at the amine position.

PrecursorReagentsProductYield (%)
Bicyclo[2.1.1]hexan-2-one1. Hydroxylamine, Sodium acetate 2. NiCl₂, NaBH₄, Boc₂ON-Boc-bicyclo[2.1.1]hexan-2-amineNot specified
Bicyclo[2.1.1]hexan-2-oneAmine, Reducing Agent (e.g., NaBH(OAc)₃)N-Substituted-bicyclo[2.1.1]hexan-2-amineSubstrate dependent

Protective Group Manipulations

The protection of the amine functionality is crucial for multi-step syntheses involving the bicyclo[2.1.1]hexane scaffold. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines in this system, as demonstrated in the synthesis of 2,4-methanoproline derivatives, which share the related 2-azabicyclo[2.1.1]hexane core. nuph.edu.ua The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions and can be removed under acidic conditions. nuph.edu.ua

In the context of the related 2-azabicyclo[2.1.1]hexane system, the removal of a carbobenzyloxy (Cbz) protecting group via hydrogenolysis has also been demonstrated, followed by reprotection with a Boc group, highlighting the compatibility of this scaffold with standard amine protecting group manipulations. nih.gov

SubstrateReagentsProductYield (%)
This compoundBoc₂O, Base (e.g., Et₃N)N-Boc-bicyclo[2.1.1]hexan-2-amineHigh
N-Cbz-2-azabicyclo[2.1.1]hexane derivative1. H₂, Pd(OH)₂ 2. Benzyl (B1604629) bromide, Et₃NN-Benzyl-2-azabicyclo[2.1.1]hexane derivative51-69 (two steps)
Azide (B81097) on 2-azabicyclo[2.1.1]hexane1. Triphenylphosphine, water 2. Boc₂ON-Boc-amine derivativeNot specified

Oxidative Transformations of the Bicyclic System

Oxidative reactions on the bicyclo[2.1.1]hexane scaffold typically target substituents or activated C-H bonds rather than the strained carbocyclic framework itself, which is generally robust.

A notable example of oxidizing a substituent is the cleavage of a phenyl group attached to the bicyclic core. This transformation can be achieved using ruthenium(III) chloride (RuCl₃) as a catalyst with sodium periodate (NaIO₄) as the oxidant, yielding a carboxylic acid. nih.gov This method provides a route to difunctionalized bicyclo[2.1.1]hexane linkers. nih.gov Another oxidative transformation of a functional group is the Baeyer-Villiger oxidation, where a ketone on the bicyclo[2.1.1]hexane ring is converted into a lactone. chemrxiv.org

More recently, iridium-catalyzed borylation of the bridgehead tertiary C-H bonds of bicyclo[2.1.1]hexanes has been reported. escholarship.org This reaction represents a direct functionalization of the bicyclic system and is a powerful method for introducing a versatile boronic ester group. escholarship.org

SubstrateReagentsProductYield (%)
1-Phenyl-bicyclo[2.1.1]hexane-2-carboxylic acid methyl esterRuCl₃·xH₂O, NaIO₄, MeCN-DCM-H₂O1-Carboxy-bicyclo[2.1.1]hexane-2-carboxylic acid methyl esterNot specified
Bicyclo[2.1.1]hexan-2-one derivativem-CPBABicyclic lactoneNot specified
Substituted bicyclo[2.1.1]hexaneB₂pin₂, [Ir(cod)OMe]₂, dtbpyBridgehead borylated bicyclo[2.1.1]hexaneSubstrate dependent

Reductive Transformations of the Bicyclic System

The saturated bicyclo[2.1.1]hexane core is inert to typical reductive conditions. Therefore, reductive transformations focus on the functional groups attached to the scaffold.

A common reduction is that of a ketone at the C-2 position to the corresponding alcohol. This is readily achieved with standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, often proceeding in excellent yields. rsc.org The stereoselectivity of the reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones has been studied, revealing that remote electronic effects can influence the facial selectivity of the hydride attack.

The reduction of other functional groups is also feasible. For example, a nitrile group on the bicyclo[2.1.1]hexane framework can be reduced to a primary amine. Additionally, the reduction of an azide to an amine in the analogous 2-azabicyclo[2.1.1]hexane system has been accomplished using triphenylphosphine and water. nih.gov

SubstrateReagentsProductYield (%)
Bicyclo[2.1.1]hexan-2-one derivativesNaBH₄, MeOHBicyclo[2.1.1]hexan-2-ol derivatives>90
Azide on 2-azabicyclo[2.1.1]hexaneTriphenylphosphine, waterAmine derivativeNot specified

Nucleophilic and Electrophilic Substitution Reactions

Direct nucleophilic or electrophilic substitution on the C-H bonds of the saturated bicyclo[2.1.1]hexane framework is challenging due to the low reactivity of these bonds. Most of the reported substitution-type reactions occur on functional groups attached to the ring or on related heterocyclic systems.

Nucleophilic substitution reactions have been studied more extensively on the 2-azabicyclo[2.1.1]hexane system. For instance, the displacement of 5(6)-anti-bromo substituents has been achieved with various nucleophiles, including acetate, azide, and fluoride, with the reaction efficiency being dependent on the solvent and metal salt used. nih.govchoudharylab.com These substitutions on the analogous carbocyclic bicyclo[2.1.1]hexane system are noted to be more difficult, often being slow and accompanied by rearrangements. nih.govchoudharylab.com

Electrophilic additions have been investigated on 2-methylenebicyclo[2.1.1]hexane derivatives. These studies have shown that remote electron-withdrawing substituents can influence the π-face selectivity of the electrophilic attack, although the effect is modest due to a complex interplay of electronic factors. acs.orgresearchgate.net

Ring-Opening and Rearrangement Reactions

The strained nature of the bicyclo[2.1.1]hexane system makes it susceptible to certain rearrangement and ring-opening reactions, particularly when reactive intermediates are formed on the scaffold.

Several rearrangement reactions are instrumental in the synthesis of the bicyclo[2.1.1]hexane core itself. The pinacol (B44631) rearrangement of vicinal diols on a bicyclo[2.2.1]heptane or related frameworks, often acid-catalyzed, can lead to the formation of substituted bicyclo[2.1.1]hexan-2-ones. nih.gov Similarly, the photochemical Wolff rearrangement of a 3-diazobicyclo[2.2.1]heptan-2-one provides a route to bicyclo[2.1.1]hexane-2-carboxylic acid derivatives.

Rearrangements of substituted bicyclo[2.1.1]hexanes have also been observed. For example, the Beckmann rearrangement of an oxime derived from a bicyclo[2.1.1]hexanone can be used to form a ring-expanded lactam. Solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates can proceed with rearrangement, and acetolysis of 5-tosylbicyclo[2.1.1]hexane has been shown to yield ring-opened products like 4-cyclohexenyl acetate and bicyclo[3.1.0]hex-2-yl acetate. nih.gov

Reaction TypePrecursorConditionsProduct(s)
Pinacol Rearrangement2-Substituted bicyclo[2.1.1]hexane-1,2-diolp-TsOH1-Substituted bicyclo[2.1.1]hexan-2-one
Wolff Rearrangement3-Diazobicyclo[2.2.1]heptan-2-onePhotochemicalBicyclo[2.1.1]hexane-2-carboxylic acid derivative
Acetolysis5-Tosylbicyclo[2.1.1]hexaneAcetic acid, high temperature4-Cyclohexenyl acetate, Bicyclo[3.1.0]hex-2-yl acetate

Photo-induced Ring Opening Mechanisms

The bicyclo[2.1.1]hexane framework, while valued for its rigidity, can undergo specific chemical transformations under photochemical conditions. One notable reaction is the photo-induced ring opening of bicyclic imines, which are direct precursors to compounds like this compound. This reactivity is particularly relevant in the context of intramolecular formal (3+2) cycloadditions of allylated cyclopropanes that bear a 4-nitrobenzimine substituent.

In this process, the initial photochemical cycloaddition yields a bicyclo[2.1.1]hexane imine. This imine product is susceptible to a subsequent photo-induced ring-opening reaction. researchgate.net This secondary photochemical event allows for the epimerization at the C5 stereocenter of the bicyclic system. researchgate.net The mechanism is believed to proceed through the formation of a diradical intermediate upon photoexcitation of the imine. This intermediate can then undergo bond rotation before ring closure, leading to the inversion of the stereocenter. The imine functionality can subsequently be hydrolyzed to yield the corresponding ketone, which serves as a versatile precursor for other derivatives, including carboxylic acids. researchgate.net

This photo-induced ring-opening and closing equilibrium presents a unique method for controlling the stereochemistry of substituted bicyclo[2.1.1]hexane systems, which is crucial for their application as benzene (B151609) bioisosteres in medicinal chemistry.

Diversification and Functionalization Strategies on the Bicyclo[2.1.1]hexane Core

The bicyclo[2.1.1]hexane (BCH) scaffold has gained significant attention as a three-dimensional, saturated bioisostere for ortho- and meta-substituted benzene rings in drug discovery. researchgate.netresearchgate.netnih.gov This interest has spurred the development of diverse synthetic strategies to construct and functionalize the bicyclic core. These methods can be broadly categorized into the construction of the core via cycloaddition reactions and the post-functionalization of a pre-formed BCH skeleton.

A primary strategy for synthesizing the bicyclo[2.1.1]hexane core involves strain-release cycloaddition reactions using highly strained bicyclo[1.1.0]butanes (BCBs). researchgate.net These reactions offer a versatile entry to polysubstituted BCH derivatives. Visible light-induced photocatalysis has emerged as a powerful tool, enabling [2π + 2σ] cycloadditions between BCBs and various partners like alkenes and aldehydes under mild conditions. researchgate.netresearchgate.net For instance, a Ti(Salen) photocatalytic system under violet light irradiation can promote the cleavage of the central C-C bond in BCBs, allowing for alkene insertion to produce polysubstituted BCHs efficiently. researchgate.net Similarly, catalyst-controlled chemodivergent reactions of BCB amides with azadienes can selectively yield bicyclo[2.1.1]hexanes using a Cu(I) catalyst. nih.govacs.org

Another major pathway to the BCH core is through intramolecular [2+2] photocycloadditions. researchgate.net Visible light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives, enabled by triplet energy transfer, produce BCHs in high yields. organic-chemistry.orgacs.org This method is effective for a range of substrates and can be scaled up. organic-chemistry.org The resulting products can be further functionalized, providing various pathways to decorate the core structure. acs.org Lewis acid-catalyzed intramolecular [2+2] photocycloadditions have also been developed to achieve enantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org

Once the bicyclo[2.1.1]hexane skeleton is formed, various functionalization strategies can be employed to diversify the structure. Ketone derivatives, such as bicyclo[2.1.1]hexan-2-one, serve as key intermediates. nih.govrsc.org These ketones can be accessed through methods like a sequential SmI2-mediated pinacol coupling and an acid-catalyzed pinacol rearrangement. nih.govacs.org The carbonyl group can then be transformed through Wittig or Horner-Wadsworth-Emmons reactions to introduce exocyclic double bonds, which can be further modified. rsc.org Ring expansion reactions, such as the Baeyer-Villiger rearrangement to form lactones or the Schmidt reaction to form lactams, provide access to related bridged heterocyclic systems. rsc.org

The tables below summarize some of the key strategies for the synthesis and functionalization of the bicyclo[2.1.1]hexane core.

Table 1: Cycloaddition Strategies for Bicyclo[2.1.1]hexane Synthesis

Reaction Type Reactants Catalyst/Conditions Key Features
[2π + 2σ] Cycloaddition Bicyclo[1.1.0]butanes (BCBs) + Alkenes Ti(Salen) photocatalyst, 390 nm light High efficiency, broad substrate scope, mild conditions. researchgate.net
Formal Cycloaddition Bicyclo[1.1.0]butane amides + Azadienes Cu(CH₃CN)₄BF₄ High chemoselectivity for bicyclo[2.1.1]hexanes. nih.govacs.org
Intramolecular [2+2] Photocycloaddition Styrene derivatives Ir(dFCF₃ppy)₂(dtbbpy)PF₆, Visible light Good to high yields, allows for further functionalization. organic-chemistry.orgacs.org

| Lewis Acid-Catalyzed (3+2) Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) + Enamides | Lewis Acid | Provides access to 2-amino-bicyclo[2.1.1]hexanes. researchgate.net |

Table 2: Functionalization of the Bicyclo[2.1.1]hexane Core

Starting Material Reagents/Conditions Product Type Application
Bicyclo[2.1.1]hexan-2-one Wittig or Horner-Wadsworth-Emmons reagents Alkenyl-BCH Introduction of C=C bonds for further modification. rsc.org
Bicyclo[2.1.1]hexan-2-one mCPBA (Baeyer-Villiger) Bicyclic lactone Ring expansion to heterocyclic systems. rsc.org
Bicyclo[2.1.1]hexan-2-one Benzyl azide (Schmidt reaction) Bicyclic lactam Ring expansion to nitrogen-containing heterocycles. rsc.org

| Carboxylic acid derivatives | Curtius rearrangement | Amino-BCH | Conversion of a carboxyl group to an amine. |

Structural and Conformational Analysis of Bicyclo 2.1.1 Hexan 2 Amine

Geometrical Constraints and Intrinsic Strain of the Bicyclo[2.1.1]hexane System

The bicyclo[2.1.1]hexane framework is characterized by a high degree of intrinsic strain due to the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring. This arrangement results in significant angle strain within the bicyclic system. cymitquimica.com The parent hydrocarbon, bicyclo[2.1.1]hexane, possesses a unique three-dimensional structure with the molecular formula C6H10. cymitquimica.com The fusion of the rings forces the bond angles to deviate considerably from the ideal tetrahedral angle of 109.5° for sp3-hybridized carbon atoms. This inherent strain is a defining feature of the bicyclo[2.1.1]hexane skeleton and plays a crucial role in its chemical reactivity. cymitquimica.com

The geometrical parameters of the bicyclo[2.1.1]hexane system have been compared to those of ortho-substituted benzene (B151609) rings, highlighting its potential as a saturated bioisostere. nih.gov In a comparative analysis using X-ray crystallographic data, the distance between the points of substituent attachment in 1,2-disubstituted bicyclo[2.1.1]hexanes was found to be only slightly longer (by approximately 0.1 Å) than in an ortho-substituted benzene ring. nih.gov This similarity in the spatial arrangement of substituents makes the bicyclo[2.1.1]hexane scaffold an attractive non-aromatic mimic for ortho-substituted phenyl groups in drug design. nih.govchemrxiv.org

ParameterBicyclo[2.1.1]hexane Derivativesortho-Substituted Benzene
Distance (d) between substituent attachment points 3.05–3.19 Å~2.95 Å
Plane Angles (φ1, φ2) Similar to ortho-benzene-
Dihedral Angle (θ) Similar to ortho-benzene-

This table presents a comparison of key geometric parameters between 1,2-disubstituted bicyclo[2.1.1]hexane derivatives and ortho-substituted benzene rings, based on X-ray crystallographic data. nih.gov

The strained nature of the bicyclo[2.1.1]hexane system, particularly the high p-character of the inter-bridgehead C-C bond, contributes to its broad reactivity profile in various chemical transformations. acs.org

Conformational Preferences and Their Influence on Reactivity

The rigid bicyclic structure of bicyclo[2.1.1]hexane derivatives significantly restricts their conformational freedom. Unlike flexible acyclic or monocyclic systems, the bicyclo[2.1.1]hexane core locks substituents into well-defined spatial orientations. This conformational rigidity is a key attribute that influences the molecule's interaction with biological targets and its chemical reactivity. rsc.orgrsc.org

The conformational features of related systems, such as 2-azabicyclo[2.1.1]hexane-1-carboxylates (2,4-methanoprolines), have been studied for their potential to stabilize specific amide bond configurations in peptides. nuph.edu.ua The bicyclic skeleton of these proline analogs is thought to favor a trans-amide bond geometry, a feature that can be exploited in peptide-based drug design. nuph.edu.ua

The reactivity of the bicyclo[2.1.1]hexane system is profoundly influenced by its fixed conformation. For instance, nucleophilic additions to the carbonyl group in 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have been investigated to understand the role of long-range electronic effects on π-face selectivity. core.ac.uk The rigid framework allows for the systematic study of how remote substituents can dictate the stereochemical outcome of a reaction. core.ac.uk In these systems, the steric environment around the carbonyl group is relatively neutral, enabling a clearer assessment of electronic influences. core.ac.uk

The development of synthetic methods to access various substituted bicyclo[2.1.1]hexanes has expanded the ability to probe how conformational constraints and substituent positioning affect reactivity and properties. researchgate.netrsc.org For example, visible light-mediated photocatalytic [2+2] cycloaddition reactions provide access to a diverse range of bicyclo[2.1.1]hexane structures with different substitution patterns. nih.gov

Stereochemical Features (e.g., Exo/Endo Isomerism, Bridgehead Stereochemistry)

The stereochemistry of the bicyclo[2.1.1]hexane system is a critical aspect of its structure, primarily defined by the potential for exo and endo isomerism and the stereochemistry at the bridgehead carbons. The rigid, puckered nature of the bicyclic framework gives rise to these distinct stereochemical possibilities.

Exo and endo isomers arise from the orientation of substituents on the two-carbon bridge relative to the larger cyclopentane ring portion of the molecule. An exo substituent points away from the five-membered ring, while an endo substituent is oriented towards it. This stereochemical distinction is crucial as it significantly impacts the molecule's shape and how it can interact with other molecules, such as enzyme active sites. The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes often proceeds as single diastereomers, highlighting the stereochemical control inherent in their formation. nih.gov

The bridgehead carbons (C1 and C4) are also stereocenters. The substituents at these positions are fixed in a specific spatial relationship due to the rigid bicyclic structure. The development of synthetic routes to 1,2-disubstituted bicyclo[2.1.1]hexanes has been a focus of research, as these compounds can serve as bioisosteres for ortho-substituted benzenes. researchgate.net

The stereoselectivity of reactions involving the bicyclo[2.1.1]hexane skeleton is an area of active investigation. For instance, in the synthesis of polysubstituted bicyclo[2.1.1]hexanes via photocatalytic [2+2] cycloaddition, the stereochemical outcome (exo vs. endo selectivity) can be influenced by the geometry of the starting diene. nih.gov

Stereochemical FeatureDescriptionSignificance
Exo/Endo Isomerism Describes the orientation of substituents on the C5 and C6 bridge relative to the main five-membered ring. Exo points away, while endo points towards.Affects molecular shape, steric interactions, and biological activity.
Bridgehead Stereochemistry Refers to the fixed spatial arrangement of substituents at the C1 and C4 bridgehead positions.Defines the overall three-dimensional structure and the relative orientation of functional groups.

This table summarizes the key stereochemical features of the bicyclo[2.1.1]hexane system.

Computational and Theoretical Investigations of Bicyclo 2.1.1 Hexan 2 Amine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic structure of Bicyclo[2.1.1]hexan-2-amine, which governs its reactivity and physical properties. The defining feature of the bicyclo[2.1.1]hexane core is its significant ring strain, a consequence of the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain profoundly influences the electronic environment of the entire molecule.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic properties of bicyclo[2.1.1]hexane derivatives. These calculations can determine the distribution of electrons within the molecule, identify regions of high or low electron density, and calculate key electronic descriptors. For instance, DFT calculations on related bicyclic systems have been used to analyze how the geometric distortions imposed by the strained framework lead to unique electronic characteristics. epa.gov

The strain energy of the bicyclo[2.1.1]hexane core is a critical parameter that can be quantified through computation. It is estimated to be considerable, influencing the molecule's stability and reactivity. Theoretical models, such as those at the B3LYP/6-311G(d,p) level of theory, have been applied to similar strained molecules to calculate energies, geometries, and transition states, providing a robust framework for understanding their electronic nature. epa.gov

Table 1: Representative Calculated Electronic Properties for a Bicyclic Amine Scaffold

PropertyPredicted ValueComputational Method
Strain Energy~35 kcal/molDFT/B3LYP
Dipole Moment1.5 - 2.0 DDFT/B3LYP
HOMO-LUMO Gap6.0 - 7.0 eVDFT/B3LYP

Note: This table presents typical values for bicyclic amine systems based on computational studies of related structures. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis

The rigid bicyclic framework of this compound severely restricts its conformational freedom compared to more flexible acyclic or monocyclic amines. However, the orientation of the amino group substituent and subtle puckering of the rings can still lead to distinct conformational states. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamics of molecules over time. mdpi.com

An MD simulation begins by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The system is then typically solvated in a box of water molecules to mimic physiological conditions, minimized to remove steric clashes, and gradually heated to a target temperature. mdpi.com This is followed by an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state. mdpi.com Finally, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's laws of motion over a set period, often nanoseconds to microseconds. mdpi.com

For bicyclic amino acids, which share structural similarities with this compound, MD simulations combined with DFT calculations have been used to systematically investigate intrinsic conformational propensities. nih.gov These studies reveal that while the main-chain conformation is largely fixed by the rigid ring structure, the rotation of substituents is also highly restricted, leading to one or two stable energy minima. nih.gov Analysis of the MD trajectory can reveal key conformational parameters like dihedral angles, root-mean-square deviation (RMSD) to track structural stability, and the solvent accessible surface area (SASA) to understand interactions with the environment. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulation for Conformational Analysis

ParameterDescriptionPurpose in Analysis
Force FieldEmpirical energy function describing atomic interactions.Defines the potential energy surface for the simulation.
Equilibration TimeDuration of simulation to reach thermal equilibrium.Ensures the system is stable before data collection.
Production Run TimeDuration of the main simulation for data collection.Samples the conformational space of the molecule.
RMSDRoot-Mean-Square Deviation of atomic positions.Measures the stability and convergence of the simulation.
Dihedral AnglesTorsion angles defining the orientation of substituents.Characterizes the preferred conformations of the amino group.

Theoretical Mechanistic Studies of Reaction Pathways

Theoretical studies are invaluable for mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. For bicyclo[2.1.1]hexane systems, computational chemistry is frequently used to elucidate the pathways for their synthesis. nih.govresearchgate.net

One common synthetic route to the bicyclo[2.1.1]hexane core involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. researchgate.net DFT calculations have been instrumental in understanding the mechanisms of these transformations. For instance, theoretical studies can support proposed mechanisms, such as an oxidative radical-polar crossover, by calculating the energies of intermediates and transition states. researchgate.net By comparing the activation energies of different possible pathways, researchers can rationalize the observed product distribution and regioselectivity. researchgate.netacs.org

In catalyst-controlled reactions that produce bicyclo[2.1.1]hexanes, DFT calculations can explain how different catalysts steer the reaction toward different products. nih.govacs.org For example, computations have shown how a Cu(I) catalyst might favor a linear two-coordinate geometry in a transition state to accelerate a desired cyclization, while a Au(I) catalyst could stabilize key intermediates through a different coordination geometry, leading to an alternative reaction pathway. nih.govacs.org These studies involve locating transition state structures and characterizing them through frequency calculations to confirm they represent a true energy barrier between reactants and products.

Prediction of Conformational Effects on Molecular Interactions

The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane scaffold is one of its most important features, particularly in the context of medicinal chemistry where it can serve as a bioisostere for planar aromatic rings. nih.gov The conformational rigidity of this compound means that the amino group and any other substituents are held in a well-defined spatial arrangement. This pre-organization can have a profound effect on how the molecule interacts with biological targets like proteins and enzymes.

Computational modeling is a key tool for predicting and understanding these effects. For example, studies on 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid, a conformationally restricted analog, have used molecular modeling to understand its potent activity as an agonist at metabotropic glutamate (B1630785) receptors (mGluRs). nih.govacs.org By comparing the computed low-energy conformation of the bicyclic ligand with that of the endogenous ligand (glutamate) and other flexible agonists, researchers can develop hypotheses about the bioactive conformation required for receptor binding. nih.govacs.org

These modeling studies suggest that the selectivity of ligands for different receptor subtypes can be influenced by the specific, fixed orientation of functional groups imposed by the rigid scaffold. nih.govacs.org The bicyclic core essentially reduces the entropic penalty upon binding, as the molecule does not need to adopt a specific, high-energy conformation to fit into the receptor's binding site. This can lead to enhanced binding affinity and potency. Computational docking and molecular dynamics simulations of the ligand-protein complex can further refine these predictions, revealing specific intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the bound state.

Applications of Bicyclo 2.1.1 Hexan 2 Amine As a Synthetic Building Block and Scaffold

Building Block for the Synthesis of Complex Organic Molecules

The bicyclo[2.1.1]hexane core is a valuable building block in synthetic organic chemistry due to its inherent strain and rigid, three-dimensional geometry. The presence of an amine group at the C-2 position provides a crucial functional handle for a wide range of chemical transformations, enabling its incorporation into more complex molecular structures. The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones serves as a common entry point to these systems. acs.org These ketone intermediates can be readily converted to the corresponding amines, for example, through the reduction of an oxime intermediate. chemrxiv.orgrsc.org

Once formed, the 2-amino bicyclo[2.1.1]hexane scaffold can undergo various derivatizations. For instance, hydrolysis of related amide precursors can yield carboxylic acids, which are valuable intermediates for integrating the bicyclo[2.1.1]hexane core into larger molecules. nih.gov Condensation reactions of the amine with esters or other carbonyl compounds allow for the construction of amide bonds, a fundamental linkage in many biologically active compounds. nih.gov The versatility of this scaffold allows it to serve as a platform for creating sp³-rich building blocks, moving away from the flat, two-dimensional structures common in many traditional pharmaceuticals. chemrxiv.orgrsc.org

Design and Synthesis of Spirocyclic Systems Incorporating the Bicyclo[2.1.1]hexane Core

Spirocycles, compounds containing two rings connected by a single shared atom, are prevalent in bioactive natural products and synthetic drugs. chemrxiv.org The incorporation of the rigid bicyclo[2.1.1]hexane core into spirocyclic systems creates novel three-dimensional structures of significant interest in drug discovery. A prominent method for constructing these systems is the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reaction partners. chemrxiv.orgrsc.org

For example, researchers have developed a BF₃·Et₂O-catalyzed formal [2π + 2σ] cycloaddition of BCBs with benzofuran-derived oxa(aza)dienes to create a variety of functionalized spiro[benzofuran-2,2′-bicyclo[2.1.1]hexanes]. rsc.orgchemrxiv.org This method provides good yields and a broad substrate scope under mild conditions. rsc.orgchemrxiv.org Similarly, a boronyl radical-catalyzed cycloaddition between BCBs and ortho-quinone methides affords spirocyclic compounds containing the bicyclo[2.1.1]hexane unit. researchgate.net While these reactions typically yield spirocyclic ketones or other functional groups, the resulting carbonyl can be subsequently converted to an amine, thereby providing access to spirocyclic systems featuring the bicyclo[2.1.1]hexan-2-amine core for further synthetic elaboration.

Preparation of Non-Natural Amino Acids and Peptide Analogs

The rigid bicyclo[2.1.1]hexane scaffold is an excellent template for the synthesis of conformationally constrained, non-natural amino acids and peptide analogs. These novel building blocks are used to introduce specific structural features into peptides, influencing their conformation and biological activity.

A synthetic route to a valuable non-natural amino acid starts from a 1,2-disubstituted bicyclo[2.1.1]hexane ketone. rsc.org This ketone can be converted to an oxime, which is then reduced in the presence of Boc anhydride (B1165640) to afford the Boc-protected this compound. chemrxiv.orgrsc.org Subsequent functional group manipulations can transform other substituents on the ring into a carboxylic acid, yielding the final non-natural amino acid. chemrxiv.orgrsc.org This approach highlights the modularity of the scaffold in constructing valuable sp³-rich building blocks for incorporation into drug-like compounds. chemrxiv.org

Furthermore, the 2-azabicyclo[2.1.1]hexane system, a heterocyclic analog, has been synthesized and studied as a constrained proline analog. nih.gov These bicyclic proline analogs, also known as 2,4-methanoprolines, are of significant interest for their ability to impart conformational stability, particularly in collagen. nih.govnuph.edu.ua The synthesis and incorporation of these rigid amino acids can have substantial effects on the peptide backbone, such as influencing the trans/cis ratio of the prolyl peptide bond. nih.gov

Role as a Bioisosteric Replacement for Aromatic and Flexible Cyclic Systems in Molecular Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological responses. The replacement of common structural motifs in bioactive molecules with bioisosteres is a key strategy in medicinal chemistry to improve properties like potency, selectivity, solubility, and metabolic stability. beilstein-journals.org The saturated, three-dimensional bicyclo[2.1.1]hexane scaffold has emerged as a highly effective bioisostere for both flexible aliphatic rings and flat aromatic systems. enamine.netenamine.netenamine.net

Cyclopentane (B165970) is a common ring system found in many drugs, but its inherent flexibility can be a drawback. digitellinc.comnih.gov Conformational rigidification is an established strategy to improve a drug molecule's affinity and selectivity by presenting substituents in a more defined spatial orientation. digitellinc.com The 2,5-disubstituted bicyclo[2.1.1]hexane core has been successfully demonstrated as a rigidified version of 1,3-disubstituted cyclopentanes. digitellinc.comnih.govrsc.org

The key to this mimicry lies in the "exit vectors"—the direction in which the substituents point away from the core scaffold. The exit vectors of a 2,5-disubstituted bicyclo[2.1.1]hexane are geometrically similar to those of a 1,3-disubstituted cyclopentane. nih.gov However, unlike the flexible cyclopentane, the bicyclic system locks the substituents into a specific conformation, which can be beneficial for receptor binding. digitellinc.comnih.gov This strategy was used to synthesize a rigidified version of the FAS inhibitor BI 99179, demonstrating its practical application. digitellinc.com

One of the most significant applications of the bicyclo[2.1.1]hexane scaffold is as a three-dimensional, saturated bioisostere for substituted benzene (B151609) rings. researchgate.netthieme-connect.com Replacing a flat aromatic ring with a non-planar, sp³-rich scaffold can lead to improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, while maintaining or even enhancing biological activity. beilstein-journals.orgrsc.org

Specifically, 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been validated as effective bioisosteres for ortho-substituted benzene rings. beilstein-journals.orgrsc.orgresearchgate.netnih.govrsc.org Similarly, 1,3-disubstituted bicyclo[2.1.1]hexanes can act as mimics for meta-substituted benzenes. beilstein-journals.orgnih.gov The geometric arrangement of the substituents on the bicyclic core closely matches that of the corresponding benzene isomers.

This bioisosteric replacement has been successfully applied to several commercial fungicides. When the ortho-substituted phenyl ring in fungicides like boscalid, bixafen, and fluxapyroxad (B1673505) was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core, the resulting saturated analogs retained high antifungal activity. rsc.orgnih.govrsc.org

ScaffoldSubstituent Distance (d, Å)Scaffold Carbon Distance (r, Å)Dihedral Angle (θ, °)Reference
ortho-Benzene (in Telmisartan)3.11.40 beilstein-journals.org
1,2-Bicyclo[2.1.1]hexane3.01.658 beilstein-journals.org
meta-Benzene4.92.40 beilstein-journals.org
1,3-Bicyclo[2.1.1]hexane4.72.278 beilstein-journals.org

Construction of Complex Polycyclic Architectures

Beyond its role as a bioisostere, the bicyclo[2.1.1]hexane framework serves as a versatile platform for the construction of more complex polycyclic architectures. The strained nature of its precursor, bicyclo[1.1.0]butane (BCB), makes it an excellent substrate for strain-release-driven cycloaddition reactions.

Lewis acid catalysis has been employed in divergent synthetic strategies to react BCBs with various partners, leading to a range of complex polycyclic molecules. rsc.org For example, pyrazole-substituted BCBs undergo formal (3+2) cycloaddition reactions with quinones to produce highly substituted bicyclo[2.1.1]hexanes. rsc.org By simply changing the catalyst or reaction conditions, the same starting materials can be diverted to produce different structural scaffolds, such as spiro-cyclobutene-benzofuranones. rsc.orgresearchgate.net These methods demonstrate the power of using the bicyclo[2.1.1]hexane core as a key intermediate in catalyst-controlled strategies to rapidly build molecular complexity and explore new areas of chemical space. nih.gov

Access to Sp3-Rich Chemical Space for Chemical Libraries

In contemporary medicinal chemistry, there is a significant trend toward exploring molecules with greater three-dimensionality to improve physicochemical properties and find novel biological activities. chemrxiv.orgescholarship.org Compounds rich in sp3-hybridized carbon centers move away from the flat, two-dimensional structures often associated with aromatic compounds. Bicyclo[2.1.1]hexane derivatives, including this compound, are highly valuable scaffolds for this purpose. rsc.orgchemrxiv.org Their rigid, non-planar structure makes them excellent bioisosteres for ortho- and meta-substituted benzene rings, providing a three-dimensional alternative while maintaining similar exit vector geometries for substituent placement. acs.orgenamine.netchemrxiv.org This allows for the systematic exploration of sp3-rich chemical space, which is crucial for developing new therapeutic agents. chemrxiv.org

The utility of bicyclo[2.1.1]hexane-based amines in generating diverse chemical libraries for biological screening has been demonstrated in detailed research. A notable example is the use of a derivative, 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane, as a core scaffold for creating a library of potential antimalarial agents. nih.gov Researchers synthesized a diverse array of 234 amide derivatives from this scaffold using parallel synthesis methods. nih.gov

This library was designed specifically to populate a novel, sp3-rich chemical space. nih.gov When screened for antimalarial activity, the library yielded promising results, with several compounds demonstrating activity in the 1–5 μM range. nih.gov This represented an enhanced hit rate compared to conventional chemical libraries, which are often dominated by flatter, sp2-rich compounds. nih.gov The success of this library highlights how the bicyclo[2.1.1]hexane framework provides multiple opportunities for adding functionality with unique and well-defined spatial positioning, making it an ideal starting point for further optimization in drug discovery campaigns. nih.gov

The research findings underscore the value of this scaffold in accessing novel areas of chemical space for hit and lead generation.

Table 1: Research Findings on a Bicyclo[2.1.1]hexane-Based Chemical Library

Characteristic Description
Core Scaffold 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane nih.gov
Library Type Array of amide derivatives nih.gov
Library Size 234 unique compounds nih.gov
Synthetic Approach Parallel synthesis using standard amide coupling agents (HATU or COMU) nih.gov
Application Antimalarial screening nih.gov

| Key Finding | Identification of promising compounds with activity in the 1–5 μM range and an enhanced hit rate. nih.gov |

Future Directions and Emerging Research Avenues for Bicyclo 2.1.1 Hexan 2 Amine Chemistry

Development of Novel and More Efficient Synthetic Routes

The accessibility of bicyclo[2.1.1]hexane scaffolds has historically been a limiting factor in their broader application. Early methods often relied on technically challenging and difficult-to-scale reactions, such as [2+2] cycloadditions using mercury lamps. chemrxiv.org Recent research, however, has opened up milder, more efficient, and scalable pathways.

A significant advancement is the use of visible light-mediated photocatalytic [2+2] cycloadditions of 1,5-hexadienes, which provides a unified and flexible route to bicyclo[2.1.1]hexanes with a variety of substitution patterns. rsc.org Another innovative approach involves a photochemical [2+2] cycloaddition to form a ketone intermediate, which can then be converted to an oxime. Subsequent reduction of this oxime using reagents like nickel(II) and sodium borohydride (B1222165) in the presence of Boc anhydride (B1165640) directly yields the Boc-protected bicyclo[2.1.1]hexan-2-amine. chemrxiv.org

Other notable strategies include:

Strain-Release Cycloadditions : The [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various alkenes, initiated by energy transfer, presents a powerful method for constructing the bicyclo[2.1.1]hexane core. thieme-connect.com

Pinacol (B44631) Coupling and Rearrangement : A two-step sequence involving a Samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling of cyclobutanedione derivatives, followed by an acid-catalyzed pinacol rearrangement, yields 1-substituted bicyclo[2.1.1]hexan-2-ones, which are key precursors to the corresponding amines.

These modern methods are often more robust, scalable, and avoid the use of toxic reagents like stannanes, paving the way for the large-scale production of these valuable building blocks. chemrxiv.org

Table 1: Comparison of Modern Synthetic Routes to Bicyclo[2.1.1]hexane Core
Synthetic StrategyKey Reaction TypeAdvantagesReference
Photochemical Cycloaddition[2+2] CycloadditionMild conditions, scalable, avoids harsh reagents chemrxiv.org
Strain-Release Cycloaddition[2π + 2σ] CycloadditionAccess to diverse structures from BCBs thieme-connect.com
Pinacol Coupling/RearrangementReductive CouplingRoute to 1-substituted-2-one precursors

Exploration of Underexplored Substitution Patterns and Derivatizations

While significant progress has been made, the full chemical space surrounding the bicyclo[2.1.1]hexane scaffold remains largely unexplored. chemrxiv.org Current research focuses on moving beyond simple bridgehead substitutions to access a wider range of "exit vectors" for molecular design. rsc.org The synthesis of 1,2-disubstituted patterns, for instance, provides valuable bioisosteres for ortho-substituted benzene (B151609) rings. nih.gov

The functionalization of the bicyclo[2.1.1]hexane core is a key area of development. The ketone intermediate, accessible through several synthetic routes, is a versatile handle for diversification. chemrxiv.org It can be transformed into the target amine at the C2 position, and other functional groups can be manipulated to create diverse architectures. chemrxiv.org For example, a Curtius rearrangement of a carboxylic acid derivative can yield an amine, providing a route to diamine building blocks. chemrxiv.org The development of methods to access polysubstituted bicyclo[2.1.1]hexanes is critical for creating bioisosteres of benzenes with three or more substituents. rsc.org

Advanced Stereochemical Control in Synthesis

As with many biologically active molecules, the three-dimensional arrangement of atoms is critical. Therefore, achieving advanced stereochemical control in the synthesis of bicyclo[2.1.1]hexane derivatives is a primary research goal. The inherent chirality of substituted bicyclo[2.1.1]hexane cores necessitates the development of stereoselective synthetic methods.

Recent breakthroughs include:

Diastereoselective Cycloadditions : It has been demonstrated that in certain photocatalytic [2+2] cycloaddition reactions, the stereochemical information from the acyclic diene precursor is effectively transferred to the bicyclic product, yielding a single diastereomer.

Enantioselective Catalysis : The first enantioselective catalytic strategies are now emerging. One such approach utilizes a Lewis acid-catalyzed intramolecular [2+2] photocycloaddition to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes with high enantiomeric ratios. chemrxiv.org This control over absolute configuration is crucial, as different enantiomers can exhibit vastly different biological activities.

These advances are moving the field from the production of racemic mixtures to the targeted synthesis of specific stereoisomers, a vital step for pharmaceutical applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic routes from academic labs to industrial-scale production requires robust and efficient processes. Flow chemistry is an enabling technology that is particularly well-suited for many of the key transformations used to synthesize bicyclo[2.1.1]hexanes. Photochemical reactions, including the crucial [2+2] cycloadditions, benefit significantly from flow reactors, which offer superior irradiation efficiency, precise control over reaction time and temperature, and enhanced safety. mdpi.comalmacgroup.comnih.gov This technology directly addresses the scalability and safety concerns associated with older batch methods using mercury lamps. chemrxiv.orgnih.gov

Furthermore, automated synthesis platforms are poised to accelerate the exploration of this compound derivatives. nih.govcognit.ca These systems allow for the rapid, parallel synthesis of compound libraries, enabling medicinal chemists to quickly explore structure-activity relationships. epa.gov By integrating flow chemistry modules for core synthesis with automated platforms for derivatization and purification, researchers can dramatically increase the throughput of novel bioisostere generation for drug discovery programs. cognit.ca

Computational Design of Novel this compound Architectures

In parallel with synthetic advancements, computational chemistry is becoming an indispensable tool for designing the next generation of bicyclo[2.1.1]hexane-based molecules. nih.gov Density Functional Theory (DFT) calculations are being employed to provide deep mechanistic insight into reaction pathways, helping to explain and predict reactivity and stereochemical outcomes. nih.govchemrxiv.orgacs.org

Computational modeling allows researchers to:

Predict Reaction Outcomes : By modeling transition states, computational studies can rationalize why a particular catalyst or reaction condition leads to a specific product, guiding the development of more selective and efficient syntheses. nih.govnih.gov

Analyze Molecular Properties : The geometric and electronic properties of novel, yet-to-be-synthesized bicyclo[2.1.1]hexane architectures can be predicted, allowing for the in silico design of molecules with specific conformational constraints or exit vector geometries.

Guide Bioisostere Design : Modeling can be used to compare the shape and electrostatic potential of designed bicyclo[2.1.1]hexane derivatives with the aromatic structures they are intended to replace, ensuring a better structural and functional match. chemrxiv.org

This synergy between computational design and advanced synthetic execution will enable a more rational and efficient approach to discovering novel this compound architectures with tailored properties for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for bicyclo[2.1.1]hexan-2-amine?

Answer: Key methods include:

  • Photochemical [2+2] cycloaddition : Utilizes UV light to generate bicyclo[2.1.1]hexane scaffolds via strained bicyclo[1.1.0]butane precursors (e.g., styrene derivatives) .
  • Lewis acid-catalyzed (3+2) cycloaddition : Employs ketenes and bicyclo[1.1.0]butane ketones to form polysubstituted bicyclo[2.1.1]hexan-2-ones, enabling diverse functionalization .
  • Strain-release [2π+2σ] cycloaddition : Leverages energy transfer (e.g., sensitizers like thioxanthone) to activate bicyclo[1.1.0]butanes for alkene cycloadditions .

Q. How is this compound characterized structurally?

Answer:

  • X-ray crystallography : Resolves bridgehead stereochemistry and substitution patterns (e.g., 1,2-disubstituted derivatives) .
  • NMR spectroscopy : Distinguishes bridge vs. terminal protons (e.g., downfield shifts for strained bridgehead carbons) .
  • Computational modeling : Predicts regioselectivity in cycloadditions using density functional theory (DFT) to analyze transition states .

Q. What are the key applications of this compound in medicinal chemistry?

Answer:

  • Bioisosteric replacement : Mimics ortho-substituted benzenes, improving metabolic stability (e.g., in Conivaptan analogs) and solubility while reducing planar toxicity .
  • Conformational restriction : Enhances target binding by locking pharmacophores into bioactive geometries .
  • sp<sup>3</sup>-rich scaffolds : Increases three-dimensionality for novel drug candidates .

Advanced Questions

Q. How do reaction mechanisms differ between thermal and photochemical cycloadditions for bicyclo[2.1.1]hexanes?

Answer:

  • Photochemical : Proceeds via triplet energy transfer, enabling [2+2] or [3σ+2σ] cycloadditions with strained intermediates (e.g., bicyclo[1.1.0]butanes) .
  • Thermal : Relies on strain release or Lewis acid activation (e.g., AlCl3) for (3+2) cycloadditions, favoring specific regioselectivity .
    Key Insight : Photochemical methods avoid high temperatures, reducing side reactions .

Q. What strategies enable diversification of bicyclo[2.1.1]hexane scaffolds with multiple substituents?

Answer:

  • Photocatalytic cycloaddition : Generates 11 distinct substitution patterns, including meta- and polysubstituted analogs .
  • Post-functionalization : Exocyclic ketones (e.g., in bicyclo[2.1.1]hexan-2-ones) undergo reductions, Grignard additions, or cross-coupling reactions .
  • Direct C–H functionalization : Late-stage modifications via transition-metal catalysis (e.g., Pd-mediated couplings) .

Q. How can researchers resolve contradictions in metabolic stability data for bicyclo[2.1.1]hexane bioisosteres?

Answer:

  • Case-specific analysis : Metabolic outcomes depend on substituent placement. For example:
    • Increased stability : Conivaptan analogs show reduced intrinsic clearance (CIint from 31 to 12 mg/(min•μL)) .
    • Decreased stability : Lomitapide analogs exhibit shorter t1/2 due to altered cytochrome P450 interactions .
  • ADME profiling : Use hepatocyte assays to quantify clearance rates and identify metabolic hotspots .

Q. What experimental designs optimize regioselectivity in bicyclo[2.1.1]hexane functionalization?

Answer:

  • Substrate control : Electron-deficient alkenes favor endo selectivity in [2π+2σ] cycloadditions .
  • Catalyst modulation : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in ketene cycloadditions .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity in photochemical routes .

Q. How do bicyclo[2.1.1]hexanes compare to other bioisosteres like bicyclo[1.1.1]pentanes?

Answer:

Property Bicyclo[2.1.1]hexane Bicyclo[1.1.1]pentane
Steric volume Larger cavity for substituentsCompact, suited for para-arenes
Synthetic accessibility Moderate (11 substitution patterns)High (limited to bridgehead)
Metabolic effects Variable (case-dependent)Generally stable
Application : Bicyclo[2.1.1]hexanes better mimic ortho-substituted benzenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.